molecular formula C21H21N3O2 B2369750 N-benzyl-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide CAS No. 1029790-52-0

N-benzyl-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide

Cat. No.: B2369750
CAS No.: 1029790-52-0
M. Wt: 347.418
InChI Key: IRXUFJSDSNOFGL-UHFFFAOYSA-N
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Description

N-benzyl-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide is a synthetic small molecule with a molecular formula of C21H21N3O2 and a molecular weight of 347.4 g/mol . This compound features a pyrimidine core, a class of N-heterocycles that are of significant interest in medicinal chemistry due to their diverse biological activities . Pyrimidine derivatives are recognized as privileged scaffolds in drug discovery, particularly in oncology. Related structural analogs, specifically N-benzyl-2-phenylpyrimidin-4-amine derivatives, have been identified as potent and selective inhibitors of the USP1/UAF1 deubiquitinase complex . The USP1/UAF1 complex is a key regulator of the DNA damage response, and its inhibition has shown promising anticancer activity, notably in non-small cell lung cancer models, by modulating levels of proteins like PCNA . This suggests that this compound is a valuable chemical tool for researchers exploring targeted cancer therapies, deubiquitinase (DUB) biology, and enzyme inhibition. It serves as a key intermediate for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies aimed at developing novel oncology therapeutics. The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-benzyl-2-[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-15-8-10-18(11-9-15)21-23-16(2)12-20(24-21)26-14-19(25)22-13-17-6-4-3-5-7-17/h3-12H,13-14H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXUFJSDSNOFGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC(=N2)OCC(=O)NCC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an aldehyde and a β-keto ester in the presence of ammonia or an amine.

    Substitution Reaction: The methyl and p-tolyl groups are introduced through substitution reactions using appropriate reagents.

    Oxyacetylation: The oxyacetyl group is introduced by reacting the pyrimidine derivative with an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer or infectious diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Features and Substituent Variations

Table 1: Key Structural Differences
Compound Name Core Structure Substituents Functional Groups Reference
Target Compound Pyrimidine 6-methyl, 2-(p-tolyl) Ether-oxygen, N-benzyl acetamide N/A
N-Benzyl-2-(1-benzyl-1H-indol-3-yl)-2-(p-tolyl)acetamide (8a) Indole 1-benzyl, p-tolyl Acetamide
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide (5.12) Pyrimidine 4-methyl, 6-oxo Thioether, N-benzyl acetamide
N-Benzyl-2-(2,4-dichlorophenoxy)acetamide Phenoxy 2,4-dichloro Ether-oxygen, N-benzyl acetamide
  • Pyrimidine vs. Indole Cores: The target compound’s pyrimidine core (a heterocyclic aromatic ring) contrasts with the indole core in compound 8a (), which may influence electronic properties and binding interactions.
  • Substituent Effects: The 6-methyl and 2-(p-tolyl) groups on the target’s pyrimidine differ from the thioether group in 5.12 () and dichlorophenoxy in . Chlorine substituents (e.g., ) increase lipophilicity, whereas methyl/p-tolyl groups may balance hydrophobicity and steric bulk.

Physical and Spectral Properties

Table 2: Comparative Physical Data
Compound Name Melting Point (°C) IR (cm⁻¹) NMR Features Reference
Target Compound Not reported N/A N/A N/A
8a (Indole derivative) 176–178 3299 (N-H), 1645 (C=O) Not reported
5.12 (Thioether pyrimidine) 196 Not reported δ 12.50 (NH), 2.18 (CH3)
N-Benzyl-2-(2,4-dichlorophenoxy)acetamide Not reported Not reported Dihedral angle: 27.17° between aryl rings
  • Melting Points : The higher melting point of 5.12 (196°C) compared to 8a (176–178°C) suggests stronger intermolecular forces (e.g., hydrogen bonding) in thioether-pyrimidine systems.
  • Hydrogen Bonding: highlights N–H⋯O hydrogen bonding in dichlorophenoxy analogs, which may stabilize crystal lattices and influence solubility .

Biological Activity

N-benzyl-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide is a compound of interest due to its potential biological activities, particularly in antibacterial and antiviral domains. This article synthesizes available research findings, including synthesis methods, biological evaluations, and case studies.

Chemical Structure and Synthesis

The compound can be described by the following structural formula:

N benzyl 2 6 methyl 2 p tolyl pyrimidin 4 yl oxy acetamide\text{N benzyl 2 6 methyl 2 p tolyl pyrimidin 4 yl oxy acetamide}

The synthesis typically involves the reaction of 6-methyl-2-(p-tolyl)pyrimidine derivatives with benzyl halides in the presence of bases such as potassium carbonate, followed by acetamide formation. The yields for these reactions can vary significantly based on the specific conditions employed.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various pyrimidine derivatives, suggesting that compounds similar to this compound may exhibit significant activity against Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Pyrimidine Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus44 nM
Compound BEscherichia coli200 nM
N-benzyl...Multi-resistant strainsTBD

Note: Specific MIC values for this compound are yet to be reported.

Antiviral Activity

The compound's antiviral potential is also under investigation, particularly against viruses such as hepatitis C and influenza. Similar compounds have demonstrated varying degrees of efficacy in inhibiting viral replication.

Case Study: Antiviral Efficacy

In a study evaluating a series of pyrimidine derivatives, compounds exhibited significant antiviral activity with EC50 values ranging from 0.12 μM to 3.5 μM against different viral strains. These findings suggest that this compound may possess comparable or superior activity depending on its mechanism of action.

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets involved in bacterial and viral replication processes. For instance, some pyrimidine derivatives have been shown to inhibit DNA synthesis and disrupt essential metabolic pathways in pathogens.

Conclusion and Future Directions

The biological activity of this compound presents a promising avenue for further research. While preliminary studies indicate potential antibacterial and antiviral properties, comprehensive evaluations including in vivo studies and toxicity assessments are necessary to fully understand its therapeutic viability.

Future research should focus on:

  • Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with bacterial and viral targets.
  • Expanded Biological Testing : Evaluating a broader range of pathogens to establish a more comprehensive profile of activity.
  • Clinical Trials : Progressing towards clinical evaluations to assess safety and efficacy in human subjects.

Q & A

Q. What in vitro assays are suitable for initial biological screening?

  • Methodological Answer :
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
  • Enzyme Inhibition : Kinase Glo assay for ATP-competitive inhibition profiling.
  • Solubility Testing : Use PBS (pH 7.4) and DMSO stocks ≤0.1% to avoid solvent interference .

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